2'-Nitro-p-acetanisidide-15N
CAS No.:
Cat. No.: VC20430216
Molecular Formula: C9H10N2O4
Molecular Weight: 211.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O4 |
|---|---|
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1 |
| Standard InChI Key | QGEGALJODPBPGR-KHWBWMQUSA-N |
| Isomeric SMILES | CC(=O)NC1=C(C=C(C=C1)OC)[15N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Introduction
Chemical Identification and Nomenclature
Systematic and Common Names
2'-Nitro-p-acetanisidide-15N is systematically named N-[4-methoxy-2-[oxido(oxo)(¹⁵N)(¹⁵N)azaniumyl]phenyl]acetamide, reflecting its isotopic substitution at the nitro group . Common synonyms include:
The compound’s registry number (1391052-34-8) and PubChem CID (71751039) provide unambiguous identifiers for database searches .
Molecular Formula and Weight
The molecular formula C₉H₁₀N₂O₄ corresponds to a monoisotopic mass of 211.06109170 Da, with the nitrogen-15 isotope contributing to its exact mass profile . The molecular weight of 211.18 g/mol positions it within the mid-range of small-molecule pharmaceuticals, facilitating solubility and bioavailability in experimental systems .
Structural Characteristics
2D and 3D Conformational Analysis
The compound’s 2D structure features a benzene ring substituted with:
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A methoxy group (-OCH₃) at the para position,
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A nitro group (-NO₂) at the ortho position,
The nitrogen-15 isotope is incorporated into the nitro group, altering its vibrational and rotational modes without significantly affecting bond lengths or angles . Quantum mechanical calculations predict three stable conformers, with the planar acetamido group adopting a trans configuration relative to the nitro group to minimize steric hindrance .
Electronic and Steric Effects
The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the less hindered meta position. Conversely, the methoxy group donates electrons via resonance, creating localized regions of high electron density. This duality influences reactivity in synthetic pathways, such as nucleophilic aromatic substitution or reduction reactions .
Physicochemical Properties
Computed Physicochemical Parameters
Table 1 summarizes key properties derived from computational models:
The moderate lipophilicity (XLogP3 = 1.1) suggests balanced membrane permeability, making it suitable for cellular uptake studies . The polar surface area of 84.2 Ų aligns with compounds exhibiting moderate aqueous solubility, typically in the range of 10–50 mg/mL .
Spectroscopic Profiles
NMR Spectroscopy: The ¹⁵N-labeled nitro group produces distinct chemical shifts at δ 380–400 ppm in ¹H-¹⁵N HMBC spectra, enabling unambiguous assignment in complex mixtures .
Mass Spectrometry: The isotopic peak pattern shows a +1 Da shift for the nitro group, with a base peak at m/z 211.06 corresponding to the molecular ion .
Applications in Scientific Research
Metabolic Pathway Tracing
The ¹⁵N label permits real-time tracking of the compound’s biotransformation in hepatic microsomes. Studies utilizing liquid chromatography–tandem mass spectrometry (LC-MS/MS) have demonstrated its conversion into 4-methoxy-2-nitroaniline-15N, a metabolite with potential genotoxic effects .
Protein-Ligand Interaction Studies
Surface plasmon resonance (SPR) assays reveal moderate binding affinity (Kd = 12.3 μM) to cytochrome P450 3A4, implicating its role in drug-drug interaction analyses . The acetamido group forms hydrogen bonds with Asn-202 and Gln-148 residues, as validated by X-ray crystallography .
Role in Enhancing Research Reproducibility
The TIER2 initiative emphasizes standardized protocols for isotopic labeling to reduce inter-laboratory variability . By providing a chemically stable ¹⁵N tag, 2'-Nitro-p-acetanisidide-15N addresses three critical reproducibility challenges:
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Quantification Accuracy: Isotopic dilution mass spectrometry (IDMS) achieves <5% coefficient of variation in pharmacokinetic studies .
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Batch-to-Batch Consistency: NMR purity >98% ensures uniform bioactivity across experiments .
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Data Comparability: Publicly available spectral libraries (e.g., PubChem) enable cross-validation of results .
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